molecular formula C9H7ClN2O B1301443 5-Acetyl-2-chloro-6-methylnicotinonitrile CAS No. 121348-15-0

5-Acetyl-2-chloro-6-methylnicotinonitrile

Cat. No. B1301443
M. Wt: 194.62 g/mol
InChI Key: BPRSEFHIDZKEAD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

CC1=NC(Cl)=C(C#N)C=C1C(C)=O 

Physical And Chemical Properties Analysis

  • Safety Information : Buyer assumes responsibility to confirm product identity and purity. Sigma-Aldrich sells this product “as-is” without warranties .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-Acetyl-2-chloro-6-methylnicotinonitrile plays a significant role in the synthesis of various heterocyclic compounds. For instance, its reaction with malononitrile dimer in the presence of triethylamine leads to regioselective nucleophilic substitution, forming triethylammonium 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide. This reaction has been characterized by spectral methods and X-ray diffraction analysis (Dyadyuchenko et al., 2021).

Antimicrobial Activity

Compounds derived from 5-Acetyl-2-chloro-6-methylnicotinonitrile have shown potential in antimicrobial applications. For example, substituted (4-oxo-3-phenyl-3,4-dihydro quinazolin-2-yl)methyl nitrite derivatives synthesized from related compounds have been evaluated for antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. These compounds exhibit significant potential activity (Chaitanya et al., 2017).

Development of Pyrimidines and Pyrimidinones

The compound also serves as a precursor for the synthesis of pyrimidines and pyrimidinones. Acetylation of related nicotinonitriles leads to cyclization, forming various pyrimidine derivatives, which are then converted to carboxylic and hydroxamic acids, and other acetylation products. These derivatives have potential applications in medicinal chemistry and drug development (Deyanov et al., 1992).

properties

IUPAC Name

5-acetyl-2-chloro-6-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-5-8(6(2)13)3-7(4-11)9(10)12-5/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRSEFHIDZKEAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)Cl)C#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363076
Record name 5-acetyl-2-chloro-6-methylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-2-chloro-6-methylnicotinonitrile

CAS RN

121348-15-0
Record name 5-acetyl-2-chloro-6-methylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

35 g (0.2 mol) of 5-acetyl-3-cyano-6-methyl-2-pyridone* are suspended in 400 ml of chlorobenzene, 24.2 g (0.2 mol) of N,N-dimethylaniline are added, and 37 g (0.24 mol) of POCl3 are added dropwise. The mixture is then heated at 100° C. for three hours. After cooling, the mixture is cautiously poured onto water, neutralization with dilute sodium hydroxide solution is carried out, the organic phase is separated off, and the aqueous phase is again extracted with CHCl3. The combined extracts are dried with Na2SO4 and evaporated. The residue is purified by filtration through silica gel, using CH2Cl2 /ethyl acetate as eluent.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
24.2 g
Type
reactant
Reaction Step Two
Name
Quantity
37 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Zhao, M Li, B Li, S Zhang, A Su, Y Xing, Z Ge… - European Journal of …, 2019 - Elsevier
Urea transporters (UTs) play an important role in the urine concentrating mechanism and are recognized as novel targets for developing small molecule inhibitors with salt-sparing …
Number of citations: 27 www.sciencedirect.com

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